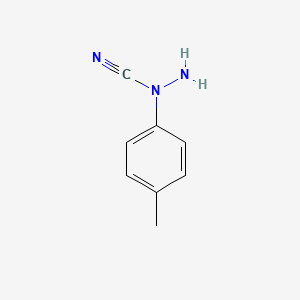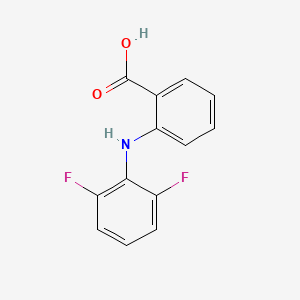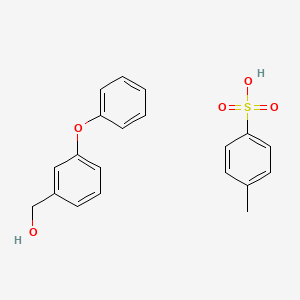![molecular formula C14H21NO3 B14386773 N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide CAS No. 87842-77-1](/img/structure/B14386773.png)
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide is a synthetic organic compound Its structure includes an acetyloxy group, a cyclohexenylmethyl group, and a pentenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide typically involves the following steps:
Formation of the cyclohexenylmethyl intermediate: This can be achieved through the reaction of cyclohexene with a suitable alkylating agent.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated intermediate with pent-4-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]but-4-enamide: Similar structure with a butenamide backbone.
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]hex-4-enamide: Similar structure with a hexenamide backbone.
Uniqueness
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide may exhibit unique properties due to the specific arrangement of its functional groups and the length of its carbon chain
Propriétés
Numéro CAS |
87842-77-1 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
[cyclohexen-1-ylmethyl(pent-4-enoyl)amino] acetate |
InChI |
InChI=1S/C14H21NO3/c1-3-4-10-14(17)15(18-12(2)16)11-13-8-6-5-7-9-13/h3,8H,1,4-7,9-11H2,2H3 |
Clé InChI |
ZDUZWPXTHPSTCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON(CC1=CCCCC1)C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


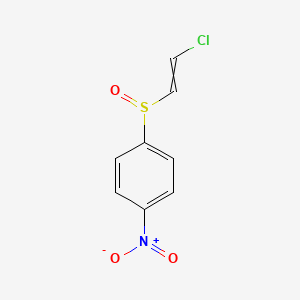
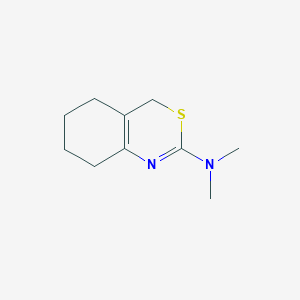
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
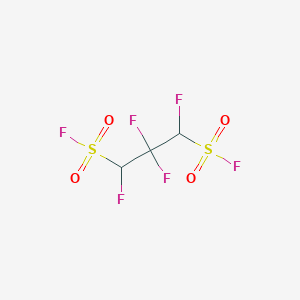
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
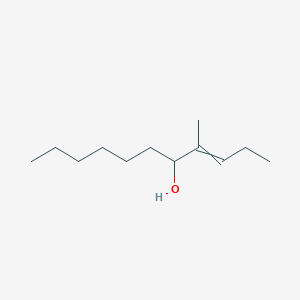
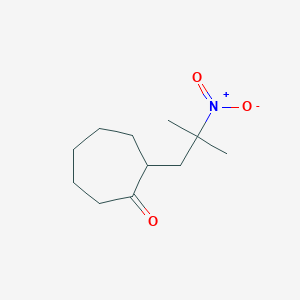
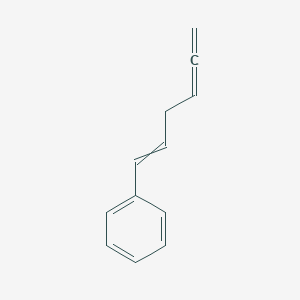
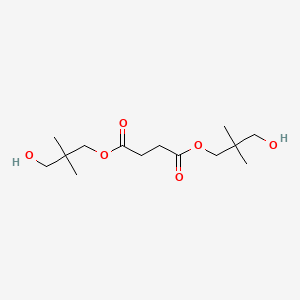
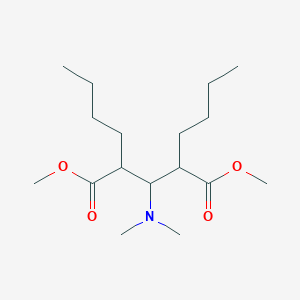
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
